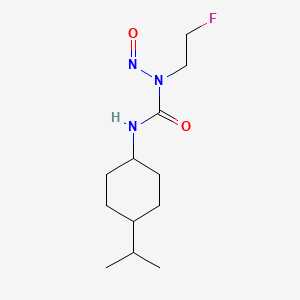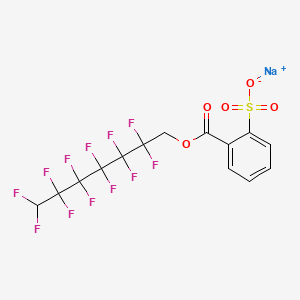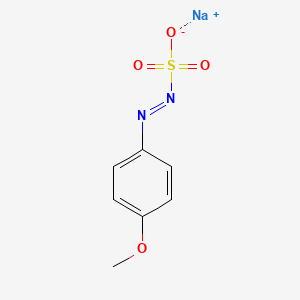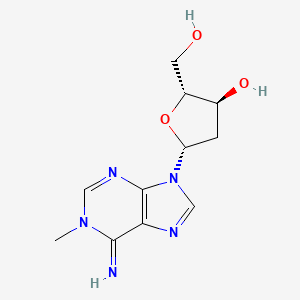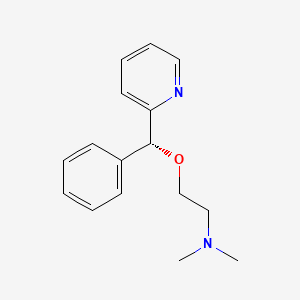
R-DesmethylDoxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-DesmethylDoxylamine is a metabolite of the antihistamine doxylamine. It is a first-generation antihistamine that exhibits anticholinergic, hypnotic, sedative, local anesthetic, and antitussive properties . This compound is of interest due to its pharmacological effects and its role in the metabolism of doxylamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-DesmethylDoxylamine typically involves the demethylation of doxylamine. This can be achieved through various chemical reactions, including the use of reagents such as sodium methoxide or other strong bases . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated systems for precise control of reaction parameters and efficient purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
R-DesmethylDoxylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The conditions often involve specific temperatures, pressures, and solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
R-DesmethylDoxylamine has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of antihistamines and their metabolites.
Biology: Investigated for its effects on biological systems, particularly its anticholinergic and sedative properties.
Medicine: Studied for its potential therapeutic effects and its role in the metabolism of doxylamine.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes
Mechanism of Action
R-DesmethylDoxylamine exerts its effects primarily through its action as an antagonist of the histamine H1 receptor. By blocking these receptors, it prevents the action of histamine on cells, thereby reducing allergic symptoms and producing sedative effects. Additionally, it exhibits anticholinergic activity by antagonizing muscarinic acetylcholine receptors, leading to its sedative and hypnotic properties .
Comparison with Similar Compounds
Similar Compounds
Doxylamine: The parent compound from which R-DesmethylDoxylamine is derived. It has similar antihistamine and sedative properties.
Diphenhydramine: Another first-generation antihistamine with similar pharmacological effects.
Chlorpheniramine: A first-generation antihistamine with less sedative effects compared to doxylamine
Uniqueness
This compound is unique due to its specific metabolic pathway and its distinct pharmacological profile. While it shares similarities with other first-generation antihistamines, its specific interactions with histamine and acetylcholine receptors, as well as its metabolic properties, make it a compound of particular interest in both research and therapeutic contexts .
Properties
Molecular Formula |
C16H20N2O |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(R)-phenyl(pyridin-2-yl)methoxy]ethanamine |
InChI |
InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3/t16-/m1/s1 |
InChI Key |
OKKTWMJPOLLMMV-MRXNPFEDSA-N |
Isomeric SMILES |
CN(C)CCO[C@H](C1=CC=CC=C1)C2=CC=CC=N2 |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)
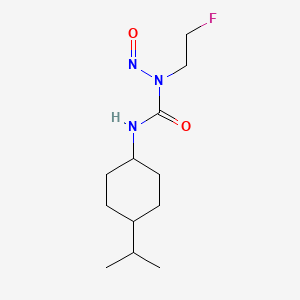
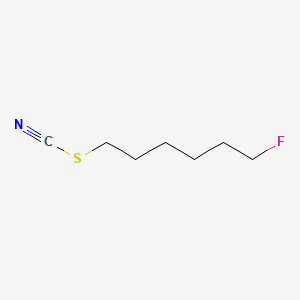
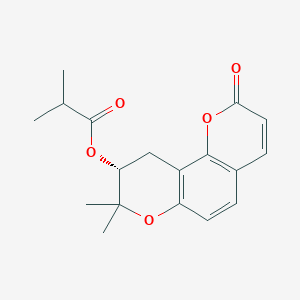


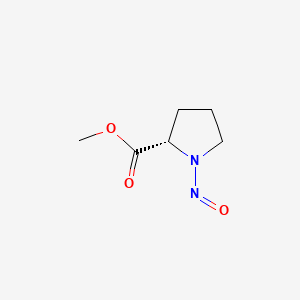
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)
